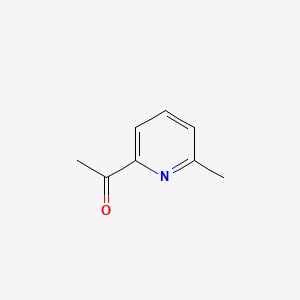

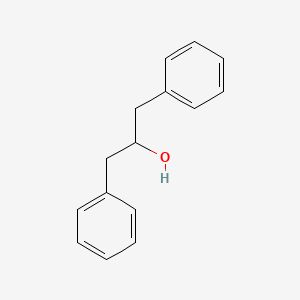

1-Morpholin-4-yl-3-phenoxy-propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” involves multi-step chemical processes, including aminomethylation of precursor molecules and subsequent reduction or reaction with Grignard reagents. For instance, new tertiary aminoalcohols, akin to the target compound, were synthesized through the reaction of β-morpholinopropiophenones with various Grignard reagents, yielding compounds with potential as antimicrobials and enzyme inhibitors (Isakhanyan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to “1-Morpholin-4-yl-3-phenoxy-propan-2-ol” has been elucidated using various spectroscopic methods, including NMR, IR, and MS. These studies reveal the presence of characteristic morpholine and phenoxy groups, as well as the overall molecular conformation and electronic structure. For example, the crystal structure of related copper(II) complexes derived from morpholine compounds has been determined, providing insights into the molecular geometry and electronic environment (Hang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of morpholine-containing compounds includes reactions with Grignard reagents, leading to the formation of various organic compounds with diverse functional groups. These reactions are pivotal for the synthesis of compounds with specific chemical properties, such as anticonvulsive and antitumor activities (Papoyan et al., 2011).

Scientific Research Applications

Synthesis and Biological Properties

1-Morpholin-4-yl-3-phenoxy-propan-2-ol derivatives have been synthesized and studied for their biological properties. For example, a study by Papoyan et al. (2011) involved synthesizing compounds similar to 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, which exhibited pronounced anticonvulsive activities and peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).

Corrosion Inhibition

In another application, derivatives of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, specifically tertiary amines, have been synthesized and used for inhibiting carbon steel corrosion. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, demonstrated significant inhibition efficiencies, highlighting their potential as anodic inhibitors (Gao, Liang, & Wang, 2007).

Antibacterial Screening and DNA Cleavage

Mali et al. (2019) synthesized a derivative of 1-Morpholin-4-yl-3-phenoxy-propan-2-ol, specifically targeting its application in the medicinal field. This compound showed moderate inhibition against Mycobacteria tuberculosis and also exhibited DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Brass Corrosion Inhibition

Liang and Gao (2007) investigated 1-morpholin-4-yl-propan-2-ol (MP) and its derivatives as inhibitors of brass corrosion in simulated atmospheric water. These compounds were found to effectively inhibit corrosion, further demonstrating their utility as anodic inhibitors (Liang & Gao, 2007).

Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents

A study by Šmelcerović et al. (2013) explored the use of morpholine derivatives as inhibitors of xanthine oxidase, a key enzyme involved in the metabolism of purine bases. These compounds also demonstrated anti-inflammatory properties, indicating their potential in the treatment of gout and other related conditions (Šmelcerović et al., 2013).

Lipase-Catalyzed Resolution

Kamal et al. (2008) described the lipase-catalyzed resolution of a 1-Morpholin-4-yl-3-phenoxy-propan-2-ol derivative. This process is significant in the preparation of enantiomerically enriched compounds, demonstrating the compound's relevance in synthetic chemistry (Kamal, Krishnaji, & Khan, 2008).

Safety and Hazards

properties

IUPAC Name |

1-morpholin-4-yl-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWAJARNWASOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293421 |

Source

|

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

CAS RN |

5296-26-4 |

Source

|

| Record name | NSC89427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)